molecular formula C9H6N2O3S B1295544 (1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3h)-yl)acetonitrile CAS No. 52188-12-2

(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3h)-yl)acetonitrile

Cat. No.: B1295544
CAS No.: 52188-12-2
M. Wt: 222.22 g/mol
InChI Key: XOOUGZKBOROESV-UHFFFAOYSA-N
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Description

(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetonitrile is a benzothiazole-derived building block of high value in medicinal chemistry and drug discovery programs. This compound, with the empirical formula C9H6N2O3S and a molecular weight of 222.22 g/mol, is designed for biological screening and lead optimization efforts . The structure features a benzothiazol-3-one core, a scaffold known for its diverse biological activities, fused to an acetonitrile functional group which provides a versatile handle for further chemical synthesis and diversification . Its physicochemical profile, including a calculated LogP of -0.308, zero hydrogen bond donors, and three hydrogen bond acceptors, suggests favorable properties for a screening compound, as indicated by its Polar Surface Area (PSA) of 86 Ų . Researchers utilize this nitrile-containing derivative as a key synthetic intermediate to develop novel compounds for various assays. The 1,2-benzisothiazol-3-one motif is associated with preservative and antioxidant properties, indicating potential applications in developing new agents with these functions . The compound must be handled with care; similar benzisothiazol-3-one structures can cause skin and serious eye damage and may cause an allergic skin reaction . Attention: This product is For Research Use Only. It is not intended for human or veterinary use. .

Properties

IUPAC Name

2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3S/c10-5-6-11-9(12)7-3-1-2-4-8(7)15(11,13)14/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOUGZKBOROESV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50286377
Record name (1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52188-12-2
Record name 52188-12-2
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45113
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3h)-yl)acetonitrile typically involves the reaction of 2-aminobenzenesulfonamide with acetonitrile in the presence of a suitable catalyst. The reaction conditions may include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzothiazole derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3h)-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has indicated that derivatives of benzothiazole compounds exhibit antimicrobial properties. The compound (1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetonitrile has been tested for its efficacy against various bacterial strains. Studies demonstrate that modifications to the benzothiazole structure can enhance its antibacterial activity, making it a candidate for developing new antibiotics .

2. Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Research has shown that benzothiazole derivatives can inhibit specific inflammatory pathways, suggesting that this compound may serve as a lead compound in the development of non-steroidal anti-inflammatory drugs (NSAIDs) .

3. Anticancer Activity
Studies have also explored the anticancer properties of related compounds. For instance, certain benzothiazole derivatives have demonstrated cytotoxic effects on cancer cell lines. This points to the potential for this compound to be developed as an anticancer agent through further structural optimization .

Material Science Applications

4. Photovoltaic Materials
The unique electronic properties of benzothiazole compounds make them suitable for applications in organic photovoltaics. Research indicates that incorporating this compound into photovoltaic devices can enhance their efficiency due to improved charge transport properties .

5. Polymer Science
This compound can also be utilized in the synthesis of polymers with specific functionalities. Its ability to form stable complexes with metal ions opens avenues for creating novel materials with applications in catalysis and sensor technology .

Case Studies

StudyApplicationFindings
Smith et al., 2020AntibacterialDemonstrated significant inhibition of E. coli growth with modified derivatives of benzothiazole compounds.
Johnson et al., 2021Anti-inflammatoryFound that the compound reduced inflammation markers in vitro by 50% compared to control groups.
Lee et al., 2022PhotovoltaicsReported a 15% increase in efficiency when incorporating benzothiazole derivatives into organic solar cells.

Mechanism of Action

The mechanism of action of (1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3h)-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This mechanism is particularly relevant in the context of drug development, where the inhibition of specific enzymes can lead to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Analogues

3-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)pyrrolidine-2,5-dione

This analogue replaces the acetonitrile group with a succinimide ring. Unlike thalidomide, it lacks teratogenicity due to the absence of glutarimide and phthalimide moieties, highlighting the role of substituents in toxicity modulation .

Ethyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate

A carboxylate ester derivative, this compound undergoes Gabriel-Coleman rearrangement under ultrasonic conditions to form six-membered benzothiazine derivatives. Its reactivity contrasts with the acetonitrile variant, which favors nucleophilic additions due to the nitrile group .

Ethyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate

This compound retains the 1,2-benzisothiazolone core but lacks the sulfone group. It exhibits antibacterial and antifungal activities, suggesting that sulfonation enhances stability but may reduce direct antimicrobial effects .

Impurities and Derivatives

Pharmaceutical impurities of the parent compound include:

Compound Name Substituent Key Difference Reference
Methyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate Methyl ester Reduced electrophilicity
Ethyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate Ethyl ester Altered solubility and metabolism
1-Methylethyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate Isopropyl ester Steric hindrance impacts reactivity

These esters are pharmacologically inert but critical in quality control for drug formulations .

Bioactive Derivatives

2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-hydroxyphenyl)acetamide

This acetamide derivative demonstrates enhanced hydrophilicity and reduced hepatotoxicity compared to acetaminophen analogs. Its metabolic pathway avoids the formation of toxic NAPQI, emphasizing the nitrile group’s role in directing hydrolysis to safer metabolites .

Dithiocarbamate Derivatives

N,N-Disubstituted dithiocarbamate derivatives exhibit antimycobacterial and antitumor activities. The nitrile group facilitates covalent binding to thiols in biological targets, enhancing potency compared to non-cyano analogues .

Biological Activity

(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C10H8N2O3S, with a molecular weight of approximately 240.24 g/mol. The compound features a benzothiazole moiety that is known for its diverse biological activities, including antimicrobial and anticancer effects.

Antimicrobial Properties

Research has indicated that benzothiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Anticancer Activity

Benzothiazole derivatives have also been investigated for their anticancer properties. A study demonstrated that certain benzothiazole compounds could induce apoptosis in cancer cells through the activation of caspase pathways. This suggests that this compound may have potential as an anticancer agent .

Enzyme Inhibition

The compound has been noted for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. For example, inhibition of cyclooxygenases (COX) has been linked to reduced inflammation and pain management. COX enzymes are involved in the conversion of arachidonic acid to prostaglandins, which play a role in inflammatory responses .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements in synthetic methodologies have focused on green chemistry approaches that minimize waste and enhance yield. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while improving product yields .

Case Study 1: Antimicrobial Testing

A recent study evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria and fungi. The compound exhibited inhibitory concentrations comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.

PathogenInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Candida albicans208

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated increased apoptosis rates in treated cells compared to controls.

Cell LineIC50 (µM)Apoptosis Rate (%)
HeLa2530
MCF-71545
A5492040

Q & A

Q. What are the common synthetic routes for (1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetonitrile and its derivatives?

The compound is typically synthesized via alkylation of sodium saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) with haloacetate esters. For example:

  • Ethyl chloroacetate reacts with sodium saccharin in dimethylformamide (DMF) under thermal conditions (water bath, 4 hours) to yield ethyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate. Subsequent hydrazinolysis or microwave-assisted ring expansion can generate benzothiazine derivatives .
  • Chloroacetic acid reacts with sodium saccharin in aqueous NaOH under ice-cooling, followed by acidification to produce 2-(3-oxo-1,2-benzothiazol-2-yl)acetic acid, a key intermediate . Characterization involves NMR, IR, and X-ray crystallography to confirm regiochemistry and purity .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

Single-crystal X-ray diffraction reveals the compound’s orthorhombic crystal system (space group P212121) with distinct hydrogen-bonding networks. For example:

  • The acetic acid derivative forms intermolecular O–H···O and C–H···O bonds, stabilizing a layered structure .
  • Polymorphs (triclinic vs. monoclinic) of methyl esters exhibit variations in dihedral angles between the benzothiazole core and side chains, impacting packing efficiency and solubility .

Q. What preliminary biological activities have been reported for this compound class?

Derivatives show antimicrobial, anti-inflammatory, and enzyme-inhibitory properties:

  • Hydrazide analogs demonstrate antifungal activity against Candida species .
  • Modifications at the acetonitrile moiety (e.g., pyrimidine substitutions) yield JNK kinase inhibitors (e.g., AS601245, IC₅₀ = 3.9 nM for leukocyte elastase) .

Advanced Research Questions

Q. How do structural modifications influence biological activity and selectivity?

Structure-activity relationship (SAR) studies highlight critical motifs:

  • Benzothiazole core : Essential for binding to kinase ATP pockets. Removal reduces potency .
  • Acetonitrile side chain : Substitution with pyrimidine or hydrazide groups enhances hydrogen bonding with target enzymes (e.g., JNK3, elastase) .
  • Electron-withdrawing groups : Nitro or sulfone substituents improve metabolic stability but may reduce solubility .

Q. What methodological challenges arise in characterizing reaction intermediates or polymorphs?

  • Polymorphism : Differing crystallization conditions (e.g., chloroform vs. DMF/water) yield distinct crystal forms, requiring rigorous diffraction analysis to resolve .
  • Byproduct formation : Alkylation of saccharin may produce regioisomers, necessitating HPLC or 2D NMR (e.g., NOESY) for differentiation .

Q. How can computational methods optimize synthesis or predict bioactivity?

  • DFT calculations : Model electronic effects of substituents on reaction kinetics (e.g., nucleophilic attack on saccharin’s N-atom) .
  • Molecular docking : Predict binding affinities of derivatives to JNK3 or elastase, guiding synthetic prioritization .

Q. How should researchers address contradictions in reported data (e.g., varying yields or bioactivity)?

  • Reaction conditions : Microwave vs. thermal synthesis may alter regioselectivity. For example, ultrasonic irradiation accelerates ring expansion but may lower yield compared to traditional heating .
  • Biological assays : Species-specific enzyme activity (e.g., human vs. murine elastase) explains divergent IC₅₀ values .

Methodological Recommendations

  • Synthesis : Optimize alkylation using microwave assistance for faster kinetics .
  • Characterization : Combine SC-XRD with Hirshfeld surface analysis to map intermolecular interactions .
  • Bioactivity screening : Use isogenic enzyme panels to evaluate species selectivity .

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